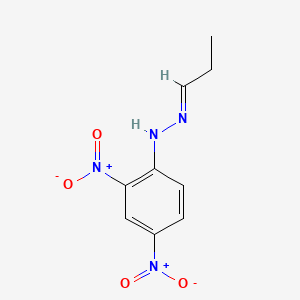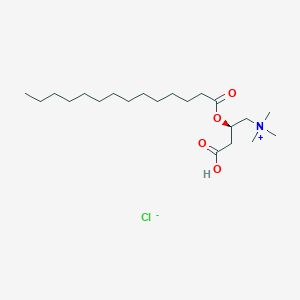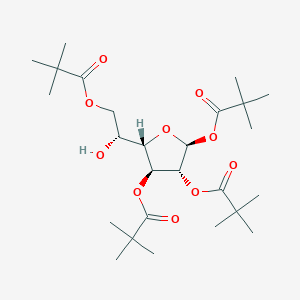
Epidepride HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epidepride hydrochloride is a compound known for its high affinity for dopamine D2 and D3 receptors. It is primarily used as a radiotracer in single-photon emission computed tomography (SPECT) imaging to study the distribution and density of dopamine receptors in the brain. This compound has significant applications in neuroscience research, particularly in the study of psychiatric and neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epidepride hydrochloride can be synthesized through a multi-step process involving the iodination of a precursor compound. The synthesis typically involves the following steps:
Iodination: The precursor compound is iodinated using an oxidizing agent such as chloramine-T or iodogen.
Purification: The iodinated product is purified using techniques such as high-performance liquid chromatography (HPLC).
Formation of Hydrochloride Salt: The purified iodinated compound is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of epidepride hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Epidepride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (3%) at room temperature.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogenated solvents and catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of epidepride hydrochloride, which can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Epidepride hydrochloride has a wide range of scientific research applications, including:
Neuroscience: Used as a radiotracer in SPECT imaging to study dopamine receptor distribution in the brain.
Psychiatry: Helps in understanding the role of dopamine receptors in psychiatric disorders such as schizophrenia and bipolar disorder.
Pharmacology: Used in drug development and testing to evaluate the efficacy of new compounds targeting dopamine receptors.
Medical Imaging: Assists in the diagnosis and monitoring of neurological conditions such as Parkinson’s disease.
Mechanism of Action
Epidepride hydrochloride exerts its effects by binding with high affinity to dopamine D2 and D3 receptors in the brain. This binding inhibits the action of dopamine at these receptors, allowing researchers to visualize and quantify receptor distribution using SPECT imaging. The molecular targets of epidepride hydrochloride are primarily located in the striatum and other regions of the brain associated with dopaminergic activity.
Comparison with Similar Compounds
Similar Compounds
Fallypride: Another high-affinity radiotracer used in positron emission tomography (PET) imaging of dopamine receptors.
Raclopride: A radioligand used in PET imaging to study dopamine D2 receptors.
Isoremoxipride: A compound with similar binding properties to epidepride, used in SPECT imaging.
Uniqueness
Epidepride hydrochloride is unique due to its exceptionally high affinity for dopamine D2 and D3 receptors, making it one of the most sensitive radiotracers available for imaging these receptors. Its ability to bind to both striatal and extrastriatal receptors sets it apart from other compounds, providing a more comprehensive view of dopaminergic activity in the brain.
Properties
CAS No. |
253453-57-3 |
|---|---|
Molecular Formula |
C16H23IN2O3 x HCl |
Molecular Weight |
454.73 |
Purity |
95% |
Synonyms |
(S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-iodo-2,3-dimethoxybenzamide hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
